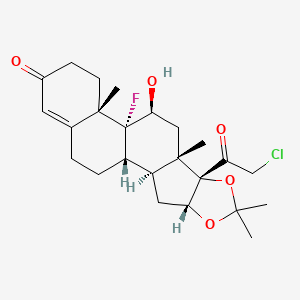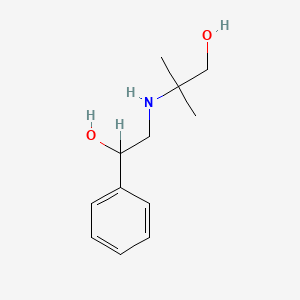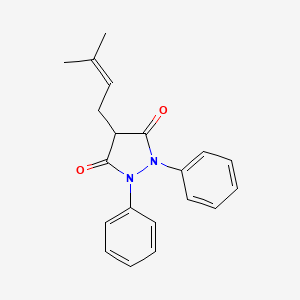
FH535
概要
説明
FH535は、Wnt/β-カテニン経路およびペルオキシソーム増殖因子活性化受容体(PPAR)シグナル伝達経路を標的とする合成低分子阻害剤です。 This compoundは、腫瘍の増殖と転移を阻害する能力があるため、がん研究において大きな可能性を示しています .
科学的研究の応用
FH535 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin and PPAR signaling pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt/β-catenin and PPAR pathways
作用機序
FH535は、Wnt/β-カテニン経路とPPARシグナル伝達経路を阻害することで効果を発揮します。this compoundは、β-カテニンとPPARの相互作用を阻害し、細胞増殖と生存に関与する下流の標的遺伝子の活性化を防ぎます。 この二重阻害により、さまざまながんモデルにおける腫瘍の増殖と転移が抑制されます .
類似の化合物との比較
類似の化合物
GW9662: this compoundと構造的に類似した既知のPPARγアンタゴニスト。
XAV939: 異なる分子標的を持つ別のWnt/β-カテニン経路阻害剤。
This compoundの独自性
This compoundは、Wnt/β-カテニン経路とPPAR経路の両方を二重に阻害するという独自性を持ちます。この二重標的化により、一方の経路のみを阻害する化合物と比較して、より幅広い抗腫瘍活性をもたらします。 さらに、this compoundはさまざまながんモデルで有効性が示されており、がん研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
FH535の合成には、市販の出発物質から始まる複数のステップが含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を保証します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、費用対効果と効率のために最適化され、最終製品の一貫性と純度を保証するために、自動化されたシステムと厳格な品質管理対策がしばしば含まれます .
化学反応の分析
反応の種類
FH535は、次のものを含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成できます。
還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。 条件は、通常、目的の変換を達成するために制御された温度とpHが含まれます .
主要な製品
これらの反応から形成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です。 これらの誘導体は、Wnt/β-カテニン経路とPPAR経路に対してさまざまなレベルの活性と特異性を示す可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: Wnt/β-カテニン経路とPPARシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞株における細胞増殖、分化、およびアポトーシスへの影響について調査されています。
医学: 特に腫瘍の増殖と転移を阻害する、がん治療の潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
GW9662: A known PPARγ antagonist with structural similarity to FH535.
XAV939: Another Wnt/β-catenin pathway inhibitor with different molecular targets.
IWP2: Inhibits the Wnt pathway by targeting Porcupine, an enzyme involved in Wnt ligand secretion.
Uniqueness of this compound
This compound is unique due to its dual inhibition of both the Wnt/β-catenin and PPAR pathways. This dual targeting provides a broader range of anti-tumor activities compared to compounds that inhibit only one pathway. Additionally, this compound has shown effectiveness in various cancer models, making it a valuable tool in cancer research .
特性
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FH535?
A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]
Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?
A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:
- Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
- N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


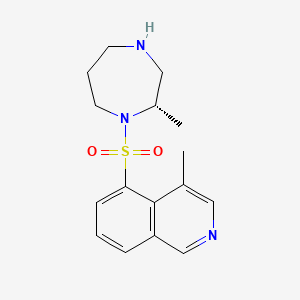
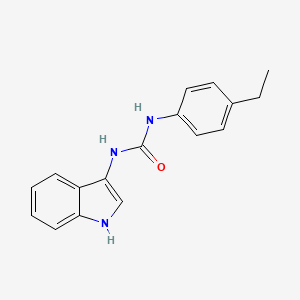
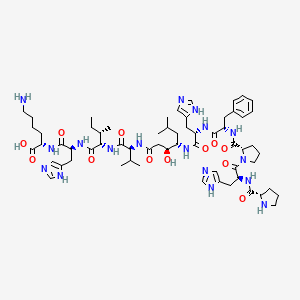
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)
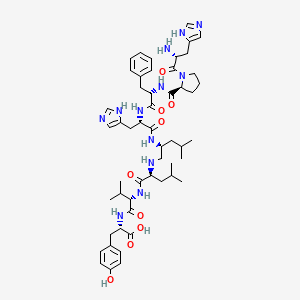


![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)

